

5-Chloroisoquinolin-3-amine safety data sheet

SDS MSDS

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Compound of Interest

Compound Name: 5-Chloroisoquinolin-3-amine

CAS No.: 1221974-27-1

Cat. No.: B2821342

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Technical Safety Guide: 5-Chloroisoquinolin-3-amine

CAS Number: 1221974-27-1 Formula: $C_9H_7ClN_2$ Molecular Weight: 178.62 g/mol Version: 1.0 (Current as of 2026)

Part 1: Strategic Context & Identification

Compound Identity & Relevance

5-Chloroisoquinolin-3-amine is a heterocyclic building block primarily utilized in the synthesis of advanced medicinal agents. Within drug discovery, the 3-aminoisoquinoline scaffold is a privileged structure, often serving as the hinge-binding motif in kinase inhibitors or as a planar intercalator in DNA-targeting agents. The C5-chlorine substituent provides a critical handle for further functionalization (e.g., via Suzuki-Miyaura coupling) or for modulating lipophilicity (LogP) to improve blood-brain barrier penetration.

The Precautionary Principle in R&D

Unlike high-volume industrial solvents, specific toxicological data (LD50, Ames test) for this specific isomer is limited in public registries. Therefore, this guide adopts the Precautionary Principle. We derive safety protocols not just from direct data, but from Structure-Activity Relationship (SAR) analysis of the broader aminoisoquinoline class, which suggests potential for acute toxicity and irritation.

Part 2: Hazard Identification & Logic

GHS Classification (Derived)

Based on the structural analogs (Isoquinolin-3-amine and Chloroisoquinolines), the following GHS classifications are assigned as a baseline safety standard:

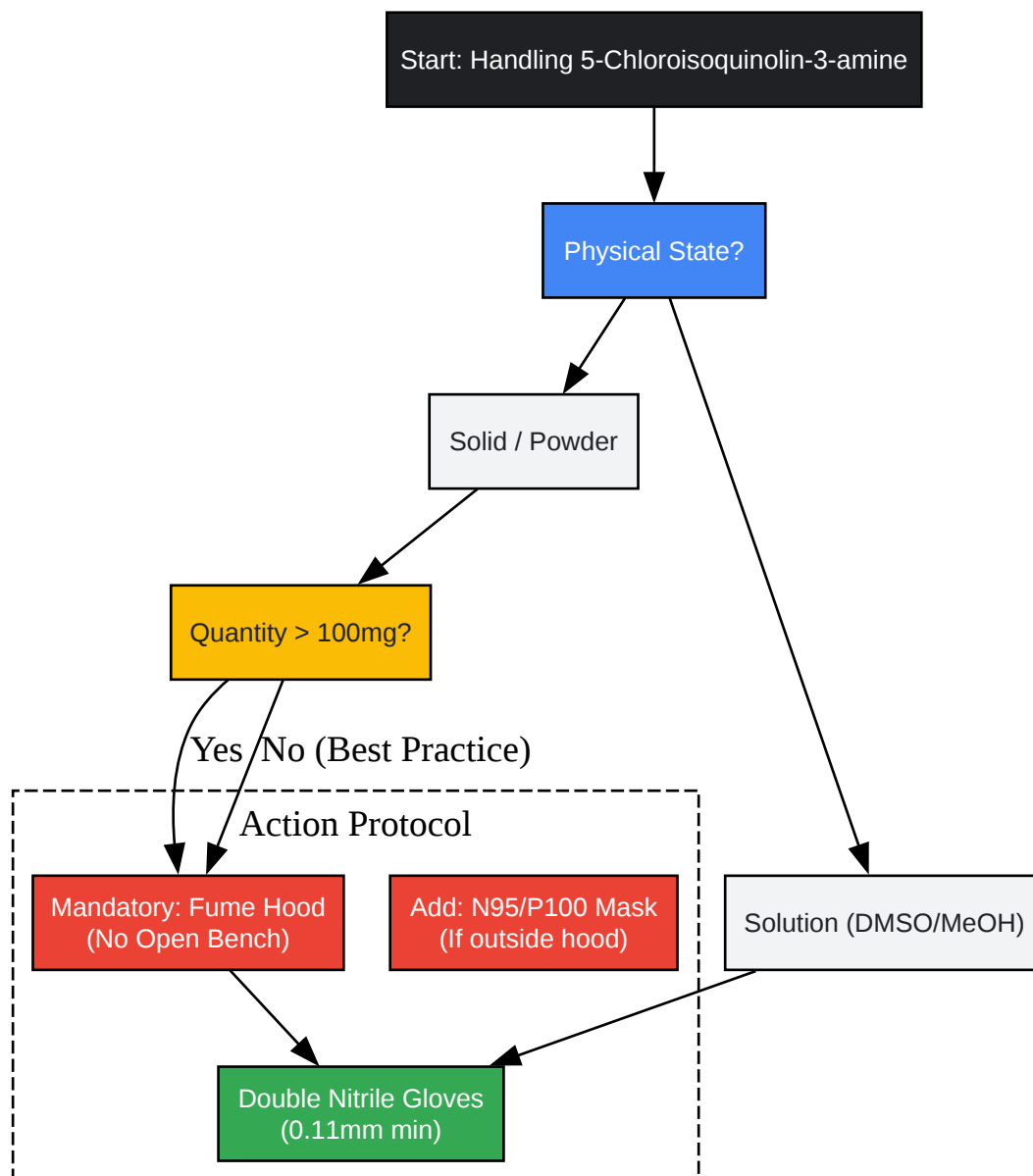
Hazard Class	Category	Hazard Statement	Code
Acute Toxicity (Oral)	4	Harmful if swallowed.	H302
Skin Corrosion/Irritation	2	Causes skin irritation. [1][2]	H315
Eye Damage/Irritation	2A	Causes serious eye irritation.[1][2][3][4]	H319
STOT - Single Exposure	3	May cause respiratory irritation.[2][4]	H335

Mechanistic Toxicology (The "Why")

- **Amine Functionality:** Primary aromatic amines can undergo metabolic N-hydroxylation, potentially leading to DNA adduct formation. While not confirmed for this specific isomer, this mechanism necessitates strict control of dust inhalation.
- **Isoquinoline Core:** Planar aromatic systems often possess intercalating properties. Combined with the halogen, this increases the potential for cellular toxicity compared to simple benzenoid amines.
- **Chlorine Substituent:** Enhances lipophilicity, potentially increasing dermal absorption rates compared to the non-chlorinated parent compound.

Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state and quantity.



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Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

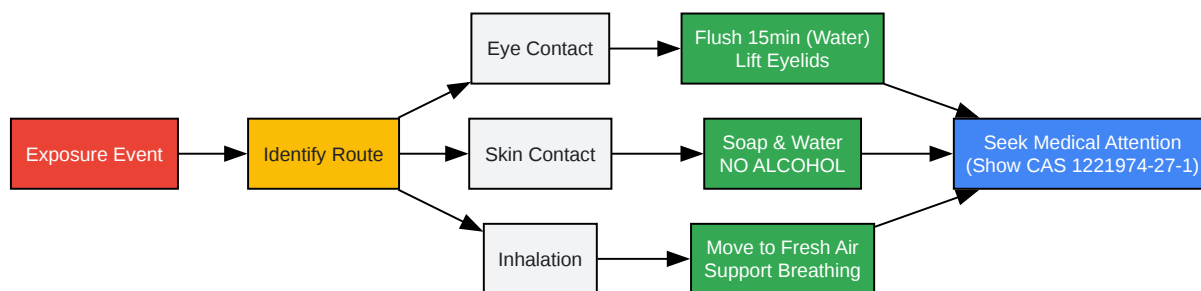
Part 3: Emergency Response Protocols

First Aid Methodology

These protocols are designed to neutralize the specific chemical nature of the threat (basic amine, lipophilic aromatic).

- Eye Contact:
 - Action: Rinse immediately with water for 15 minutes.[1][2][3]
 - Scientific Rationale: Aromatic amines are basic (pKa ~5-7). Immediate dilution is critical to prevent corneal saponification or opacity. Do not use acidic neutralizers; water is safest to prevent exothermic reaction heat.
- Skin Contact:
 - Action: Wash with soap and water.[1][2][3][4] Do not use ethanol.
 - Scientific Rationale: Using organic solvents (ethanol/acetone) to clean the skin can dissolve the lipophilic chloro-isoquinoline and act as a vehicle, driving the toxin deeper into the dermis and bloodstream.
- Ingestion:
 - Action: Rinse mouth.[2][4] Do not induce vomiting.
 - Scientific Rationale: The compound may be an irritant; vomiting re-exposes the esophagus.

Emergency Workflow Diagram



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Figure 2: Immediate response workflow for accidental exposure.

Part 4: Handling, Storage & Stability

Engineering Controls

- Primary Containment: All weighing and transfer of solids must occur inside a certified chemical fume hood.
- Static Control: As a dry organic powder, electrostatic charge can cause scattering. Use anti-static guns or weigh into tall vessels to minimize drift.

Personal Protective Equipment (PPE)

- Gloves: Nitrile rubber (minimum thickness 0.11 mm).
 - Breakthrough Time: Expected >480 min for solid; <30 min if dissolved in Acetone/DCM.
 - Recommendation: If handling solutions in DCM (Dichloromethane), use Silver Shield® or double-glove, changing the outer pair immediately upon splash.
- Respiratory: If weighing outside a hood is unavoidable (not recommended), a P95 or N95 particulate respirator is the absolute minimum requirement.

Storage & Stability

- Temperature: 2–8°C (Refrigerated).

- Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
- Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong acids.
- Shelf Life: Re-test purity (HPLC) every 12 months. Amines can oxidize to N-oxides over time, darkening the solid from off-white to brown.

Part 5: Physicochemical Properties

Property	Value / Description	Source/Note
Appearance	Solid (Powder)	Analogous compounds
Color	Off-white to pale yellow/brown	Typical for aminoisoquinolines
Odor	Characteristic amine-like	Weak
Melting Point	Not experimentally established	Predicted >70°C based on analogs
Solubility (Water)	Low / Insoluble	Lipophilic aromatic
Solubility (Organic)	Soluble in DMSO, Methanol, DCM	
LogP	~2.5 - 3.0 (Predicted)	ClogP
pKa	~5.0 - 6.0 (Predicted)	Pyridine-like nitrogen

Part 6: Toxicological Insight Structure-Activity Relationship (SAR)

- Acute Toxicity: The LD50 is likely comparable to 3-aminoisoquinoline. While not classified as "Fatal" (Category 1/2), it should be treated as "Harmful" (Category 4).
- Carcinogenicity: There is no direct evidence of carcinogenicity for this specific isomer. However, many halogenated aromatic amines are flagged for genotoxicity screening during early drug development.
- Target Organs: Primary targets for chronic exposure in this class are the liver (metabolic processing) and kidneys.

References

- PubChem.Isoquinolin-3-amine (CID 311869) - Safety and Hazards. National Library of Medicine. Available at: [\[Link\]](#)
- ECHA (European Chemicals Agency).C&L Inventory for Isoquinoline Derivatives. Available at: [\[Link\]](#)

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Sources

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